2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt
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Overview
Description
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is a synthetic compound that acts as a potent, cell-permeable, and reversible inhibitor of protein kinase A (PKA). This compound is a metabolically-stable analog of cyclic adenosine monophosphate (cAMP) and is used extensively in biochemical and pharmacological research to study cAMP-dependent signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt involves multiple steps, starting from adenosineThe reaction conditions typically involve the use of protecting groups, selective deprotection, and the use of specific reagents to introduce the phosphorothioate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. It is resistant to hydrolysis by phosphodiesterases, making it a stable analog for research purposes .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include butyric anhydride, phosphorothioate reagents, and various protecting groups. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific transformations .
Major Products Formed
The major products formed from the reactions involving this compound include its hydrolyzed forms and various ester derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is widely used in scientific research due to its ability to inhibit PKA. Its applications include:
Mechanism of Action
The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits. This inhibition blocks the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound is metabolically activated by esterases, which release the inhibitor and butyrate .
Comparison with Similar Compounds
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is unique due to its stability and cell permeability. Similar compounds include:
8-Bromo-2’-monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer: A lipophilic precursor with similar inhibitory properties.
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer: Another PKA inhibitor with different pharmacokinetic properties.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cAMP analog with distinct biological effects.
These compounds share similar mechanisms of action but differ in their stability, cell permeability, and specific applications in research.
Properties
Molecular Formula |
C14H18N5O6PS |
---|---|
Molecular Weight |
415.36 g/mol |
IUPAC Name |
[6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17) |
InChI Key |
XSAXBAAZBXKFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
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